![molecular formula C19H12N2O5 B14241030 3-(4-Methoxybenzoyl)pyrrolo[1,2-a]quinoxaline-1,2,4(5H)-trione CAS No. 389574-76-9](/img/structure/B14241030.png)
3-(4-Methoxybenzoyl)pyrrolo[1,2-a]quinoxaline-1,2,4(5H)-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Methoxybenzoyl)pyrrolo[1,2-a]quinoxaline-1,2,4(5H)-trione is a heterocyclic compound that belongs to the pyrroloquinoxaline family This compound is characterized by its unique tricyclic structure, which includes a pyrrole ring fused to a quinoxaline ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxybenzoyl)pyrrolo[1,2-a]quinoxaline-1,2,4(5H)-trione typically involves the intramolecular cyclization of functionalized pyrroles. One common method is the cyclization of 1-(2-isocyanophenyl)-1H-pyrroles induced by irradiation with visible light in the presence of carboxylic acid derivatives . Another approach involves the reaction of N-(2-aminophenyl)pyrroles with equivalents of one-atom synthons, leading to the formation of the pyrrolo[1,2-a]quinoxaline system .
Industrial Production Methods
Industrial production of this compound can be achieved through scalable methods such as the FeCl3-catalyzed synthesis from 1-(2-aminophenyl)pyrroles and cyclic ethers. This method includes the functionalization of C(sp3)-H bonds and the construction of C-C and C-N bonds . Another industrial method involves the use of copper or iron-catalyzed aerobic oxidative carboamination of sp3 C-H bonds .
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Methoxybenzoyl)pyrrolo[1,2-a]quinoxaline-1,2,4(5H)-trione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under mild conditions.
Major Products
The major products formed from these reactions include various substituted derivatives of the pyrrolo[1,2-a]quinoxaline system, which can exhibit different biological and chemical properties .
Wissenschaftliche Forschungsanwendungen
3-(4-Methoxybenzoyl)pyrrolo[1,2-a]quinoxaline-1,2,4(5H)-trione has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Wirkmechanismus
The mechanism of action of 3-(4-Methoxybenzoyl)pyrrolo[1,2-a]quinoxaline-1,2,4(5H)-trione involves its interaction with various molecular targets and pathways. For instance, it acts as an inhibitor of human protein kinase CK2 by binding to the ATP-binding site, thereby preventing the phosphorylation of target proteins . It also interacts with 5-HT3 receptors, modulating neurotransmitter release and signal transduction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolo[1,2-a]quinoxaline: Lacks the methoxybenzoyl group and trione moiety, resulting in different chemical and biological properties.
Indolo[1,2-a]quinoxaline: Contains an indole ring instead of a pyrrole ring, leading to variations in reactivity and applications.
Pyrazino[1,2-a]quinoxaline: Features a pyrazine ring, which alters its electronic and steric characteristics.
Uniqueness
3-(4-Methoxybenzoyl)pyrrolo[1,2-a]quinoxaline-1,2,4(5H)-trione is unique due to its specific substitution pattern, which imparts distinct electronic properties and biological activities. Its ability to act as a versatile building block for the synthesis of various derivatives further enhances its significance in scientific research and industrial applications .
Eigenschaften
CAS-Nummer |
389574-76-9 |
|---|---|
Molekularformel |
C19H12N2O5 |
Molekulargewicht |
348.3 g/mol |
IUPAC-Name |
3-(4-methoxybenzoyl)-5H-pyrrolo[1,2-a]quinoxaline-1,2,4-trione |
InChI |
InChI=1S/C19H12N2O5/c1-26-11-8-6-10(7-9-11)16(22)14-15-18(24)20-12-4-2-3-5-13(12)21(15)19(25)17(14)23/h2-9H,1H3,(H,20,24) |
InChI-Schlüssel |
KDHJLNLMIQWDLP-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C(=O)C2=C3C(=O)NC4=CC=CC=C4N3C(=O)C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2H-Pyran, 3,6-dihydro-2-[(triphenylmethoxy)methyl]-, (2S)-](/img/structure/B14240962.png)
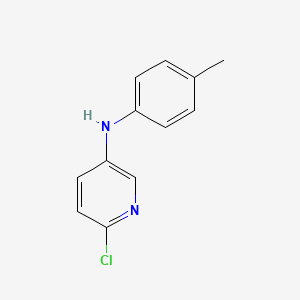
![2H-Indol-2-one, 3-[(2-chlorophenyl)methylene]-1,3-dihydro-](/img/structure/B14240970.png)
![4-Nitro-6-(3-{4-[(E)-phenyldiazenyl]phenyl}triazan-1-ylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14240976.png)
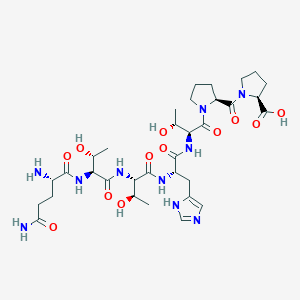
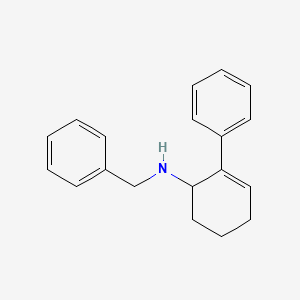
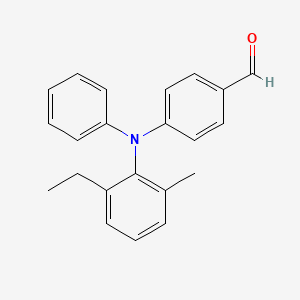
![[(S)-2-Methyl-1-((S)-3,3,3-trifluoro-1-isopropyl-2-oxo-propylcarbamoyl)-propyl]-carbamic acid, benzyl ester](/img/structure/B14240996.png)
![Tributyl[(tetradecyloxy)methyl]phosphanium bromide](/img/structure/B14241003.png)
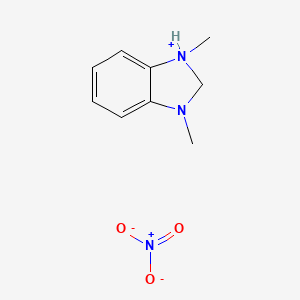
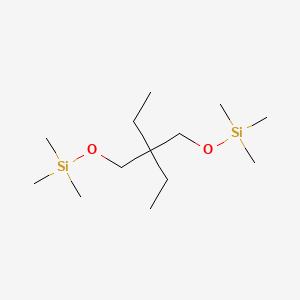
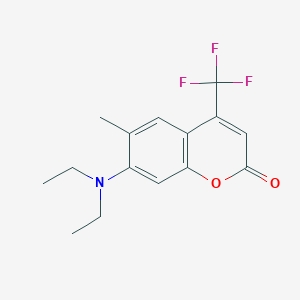
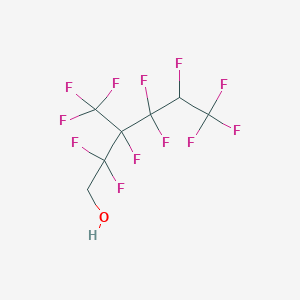
![[1,3]Thiazolo[5,4-c][1,2]oxazole](/img/structure/B14241018.png)
